R-Clopidogrel carboxylic acid
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Overview
Description
R-Clopidogrel carboxylic acid is a metabolite of clopidogrel, a widely used antiplatelet medication. Clopidogrel is primarily used to prevent blood clots in patients with cardiovascular diseases. The carboxylic acid derivative is formed through the hydrolysis of clopidogrel and is considered an inactive metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of R-Clopidogrel carboxylic acid involves the hydrolysis of clopidogrel. This process can be carried out using acidic or basic conditions. Typically, the hydrolysis is performed in an aqueous medium with the addition of hydrochloric acid or sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound. The reaction conditions are carefully controlled to ensure the complete conversion of clopidogrel to its carboxylic acid derivative .
Chemical Reactions Analysis
Types of Reactions: R-Clopidogrel carboxylic acid primarily undergoes hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide in an aqueous medium.
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major product formed from the hydrolysis of clopidogrel is this compound. Oxidation and reduction reactions can lead to the formation of various derivatives, depending on the reagents and conditions used .
Scientific Research Applications
R-Clopidogrel carboxylic acid has several applications in scientific research:
Analytical Testing: Used as a reference standard in the development and validation of analytical methods for clopidogrel and its metabolites.
Pharmacokinetic Studies: Employed in studies to understand the pharmacokinetics and metabolism of clopidogrel in the human body.
Drug Development: Utilized in the development of new antiplatelet agents and to study the metabolic pathways of clopidogrel.
Quality Control: Used in the quality control of pharmaceutical formulations containing clopidogrel.
Mechanism of Action
R-Clopidogrel carboxylic acid itself is an inactive metabolite and does not exert any pharmacological effects. The active metabolite of clopidogrel, which is responsible for its antiplatelet activity, irreversibly inhibits the P2Y12 component of ADP receptors on the platelet surface. This prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .
Comparison with Similar Compounds
Clopidogrel: The parent compound, an antiplatelet agent used to prevent blood clots.
Prasugrel: Another antiplatelet agent with a similar mechanism of action but different metabolic pathways.
Ticlopidine: An older antiplatelet agent with a similar therapeutic use but different chemical structure.
Uniqueness: R-Clopidogrel carboxylic acid is unique in that it is an inactive metabolite of clopidogrel, formed through hydrolysis. Unlike its active counterpart, it does not contribute to the antiplatelet effects but is crucial for understanding the pharmacokinetics and metabolism of clopidogrel .
Properties
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASRSISIKYPDD-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC=C2)[C@H](C3=CC=CC=C3Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324757-50-8 |
Source
|
Record name | Clopidogrel carboxylic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324757508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLOPIDOGREL CARBOXYLIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GXZ27ZHW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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